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Ethyl 5-chloroimidazo[1,5-

a]pyridine-1-carboxylate

Cat. No.: B1399308 Get Quote

Introduction: The Therapeutic Promise of the
Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant

attention in medicinal chemistry.[1][2] This privileged structure is not only found in natural

products, such as the antibiotic cribrostatin-6 isolated from marine sponges, but also serves as

the core of numerous synthetic compounds with a wide spectrum of biological activities.[1][3]

Its unique electronic and structural features make it an ideal framework for designing novel

therapeutic agents.

Derivatives of imidazo[1,5-a]pyridine have demonstrated a remarkable range of

pharmacological effects, including potent anticancer, anti-inflammatory, antimicrobial, and

central nervous system (CNS) activities.[1][4][5] For instance, specific derivatives have been

identified as NIK inhibitors for anti-inflammatory applications, while others show promise in

treating brain injuries and Alzheimer's disease.[4] The versatility of this scaffold, combined with

the availability of diverse synthetic methodologies for its functionalization, makes it a fertile

ground for drug discovery.[2][4][6] This guide provides a comprehensive overview of the key

screening strategies and experimental protocols essential for identifying and characterizing the

biological activities of novel imidazo[1,5-a]pyridine derivatives.
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A systematic, tiered approach is crucial for efficiently screening a library of novel compounds.

This "screening cascade" ensures that resources are focused on the most promising

candidates, moving from high-throughput primary assays to more complex, resource-intensive

secondary and in vivo studies. The design of the cascade is dictated by the therapeutic target

and the desired biological outcome.

A typical workflow begins with a primary screen of the entire compound library to identify

"hits"—compounds that exhibit activity at a specific concentration. These hits are then

subjected to dose-response analysis to confirm their potency (e.g., IC50 or EC50). Confirmed

hits proceed to secondary assays designed to elucidate their mechanism of action, selectivity,

and potential off-target effects. Finally, promising leads are advanced to in vivo models to

evaluate their efficacy and pharmacokinetic properties.
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Phase 1: Hit Identification

Phase 2: Lead Characterization

Phase 3: Preclinical Development
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Structure-Activity Relationship (Anticancer)

Position 1:
- Formyl group key for chalcone linkage.

- C-S bond introduction possible.

Position 3:
- Aryl substitution common.

- Halogens (e.g., Cl) enhance cytotoxicity.
- Electron-withdrawing groups can be favorable.

Positions 5-8 (Pyridine Ring):
- Substitution patterns influence

  pharmacokinetics and selectivity.
- Trifluoromethyl groups have been incorporated.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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